molecular formula C7H15N3O2 B14541731 1-Pyrrolidineethanamine, N-methyl-N-nitro- CAS No. 62145-88-4

1-Pyrrolidineethanamine, N-methyl-N-nitro-

Cat. No.: B14541731
CAS No.: 62145-88-4
M. Wt: 173.21 g/mol
InChI Key: JCFWKPNOINJHTA-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, N-methyl-N-nitro- is a chemical compound with the molecular formula C7H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyrrolidineethanamine, N-methyl-N-nitro- can be synthesized through several methods. One common approach involves the nitration of N-methyl-1-pyrrolidineethanamine using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of 1-Pyrrolidineethanamine, N-methyl-N-nitro- often involves large-scale nitration reactions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, N-methyl-N-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyrrolidineethanamine, N-methyl-N-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N-methyl-N-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidineethanamine, N-methyl-N-nitro- is unique due to the presence of both the N-methyl and nitro groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

CAS No.

62145-88-4

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N-methyl-N-(2-pyrrolidin-1-ylethyl)nitramide

InChI

InChI=1S/C7H15N3O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h2-7H2,1H3

InChI Key

JCFWKPNOINJHTA-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCC1)[N+](=O)[O-]

Origin of Product

United States

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